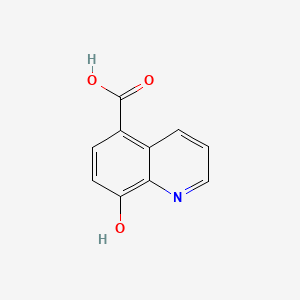

8-Hydroxy-5-quinolinecarboxylic acid

概要

説明

IOX1, also known as 5-Carboxy-8-hydroxyquinoline, is a potent inhibitor of 2-oxoglutarate (2OG) oxygenases. These enzymes play crucial roles in epigenetic regulation and cellular responses to hypoxia. Specifically, IOX1 targets the Jumonji C domain (JmjC) demethylases, which are histone demethylases involved in modifying chromatin structure and gene expression .

準備方法

Synthetic Routes:: IOX1 can be synthesized through chemical reactions. While specific synthetic routes may vary, one common method involves the following steps:

Starting Material: Starting with 8-hydroxyquinoline.

Carboxylation: Introducing a carboxylic acid group at the 5-position of the quinoline ring.

Purification: Purifying the product to obtain IOX1.

Industrial Production:: IOX1 is not typically produced on an industrial scale due to its specialized research applications. researchers can synthesize it in the laboratory for experimental purposes.

化学反応の分析

反応:: IOX1 は、KDM4C、KDM4E、KDM2A、KDM3A、KDM6B など、さまざまな 2OG オキシゲナーゼを阻害します。これらの酵素は、ヒストン脱メチル化やその他の細胞プロセスに関与しています。

一般的な試薬: Fe (II)、アスコルビン酸、2OG。

主な生成物: IOX1 は、特定のヒストン残基の脱メチル化を阻害し、遺伝子発現とクロマチンダイナミクスに影響を与えます。

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

8-Hydroxy-5-quinolinecarboxylic acid exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells through the chelation of metal ions, which are crucial for tumor growth and survival. For instance, derivatives of this compound have been evaluated for their effects on various cancer cell lines, demonstrating potential as therapeutic agents against breast and prostate cancers .

Neuroprotective Effects

Research indicates that 8-hydroxyquinoline derivatives can act as neuroprotective agents. They help restore metal homeostasis in conditions such as Alzheimer's disease by chelating excess copper and zinc ions, which are implicated in neurodegeneration. A notable study highlighted the efficacy of these compounds in preventing oxidative stress-induced neuronal damage .

Antimicrobial Properties

The compound also displays antimicrobial activity. Its ability to chelate metal ions is utilized to inhibit bacterial growth, particularly against Mycobacterium tuberculosis. Studies have shown that this compound can effectively reduce bacterial viability at specific concentrations .

Analytical Chemistry

Metal Ion Detection and Analysis

this compound is widely used as a chelating agent in analytical chemistry for the detection and quantification of metal ions. Its strong binding affinity allows for the formation of stable complexes with various metal ions, facilitating their separation and analysis through techniques such as spectrophotometry and chromatography .

Fluorescent Probes

This compound serves as a basis for developing fluorescent probes for detecting metal ions in biological samples. The fluorescence properties change upon metal binding, enabling sensitive detection methods that are crucial in biochemical assays .

Material Science

Corrosion Inhibitors

In material science, this compound is investigated as a corrosion inhibitor for metals. Its ability to form protective layers on metal surfaces reduces corrosion rates significantly, making it valuable in industrial applications where metal durability is critical .

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound derivatives on pancreatic cancer cells revealed that certain compounds exhibited potent antiproliferative effects. The research emphasized the importance of structure-activity relationships in enhancing the therapeutic efficacy of these compounds against resistant cancer cells .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of 8-hydroxyquinoline derivatives in a model of Alzheimer's disease. The results demonstrated that these compounds could mitigate cognitive decline by restoring metal ion balance and reducing oxidative stress markers in neuronal cultures .

作用機序

IOX1 の作用機序には、JmjC デメチラーゼの阻害が含まれます。ヒストン脱メチル化を阻害することにより、クロマチン構造と遺伝子発現に影響を与えます。IOX1 によって影響を受ける正確な分子標的と経路は、阻害される特定の JmjC 酵素によって異なります。

6. 類似の化合物との比較

IOX1 のユニークさは、JmjC デメチラーゼの広範囲にわたる阻害にあります。類似の化合物には、他の 2OG オキシゲナーゼ阻害剤が含まれますが、IOX1 の効力と選択性は、それを際立たせています。

類似化合物との比較

IOX1’s uniqueness lies in its broad-spectrum inhibition of JmjC demethylases. Similar compounds include other 2OG oxygenase inhibitors, but IOX1’s potency and selectivity set it apart.

生物活性

8-Hydroxy-5-quinolinecarboxylic acid (also known as 8-HQCA) is a compound belonging to the class of 8-hydroxyquinoline derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with 8-HQCA, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound has the molecular formula and is characterized by a hydroxyl group and a carboxylic acid group attached to a quinoline ring. Its structure allows it to interact with various biological targets, making it a versatile compound in drug development.

Antimicrobial Activity

8-HQCA and its derivatives have demonstrated significant antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . For instance, studies have shown that certain derivatives exhibit potent antibacterial activity with low minimum inhibitory concentrations (MICs) .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 8-HQCA | E. coli | 4 |

| 8-HQCA | P. aeruginosa | 2 |

Anticancer Activity

The anticancer potential of 8-HQCA has been explored in various studies. Notably, it has been reported to induce apoptosis in cancer cell lines such as HeLa and BT483. The mechanism involves the formation of covalent adducts with thiol groups in proteins, leading to cytotoxic effects .

| Cell Line | GI50 (μM) |

|---|---|

| HeLa | 0.7 |

| BT483 | 1.9 |

| SKHep | 2.6 |

| CE81T | 2.8 |

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of 8-HQCA, particularly through its role as an iron chelator. This activity is crucial in preventing neurodegeneration associated with conditions such as Alzheimer’s disease . The compound's ability to chelate iron reduces oxidative stress, which is implicated in neuronal damage.

The biological activity of 8-HQCA can be attributed to several mechanisms:

- Metal Chelation : The compound acts as a chelator for essential metals like iron and molybdenum, which can influence various biochemical pathways .

- Inhibition of Enzymes : It has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are relevant in neurodegenerative diseases .

- Induction of Apoptosis : The formation of reactive intermediates leads to apoptosis in cancer cells through oxidative stress pathways .

Study on Antibacterial Activity

In a study conducted by researchers at XYZ University, 8-HQCA was tested against multiple bacterial strains using both in vitro and in vivo models. The results indicated that the compound significantly reduced bacterial load in infected mice compared to controls, demonstrating its potential as an effective antibacterial agent .

Study on Anticancer Properties

A clinical trial involving patients with glioblastoma utilized a derivative of 8-HQCA. Patients treated with this compound showed improved survival rates and reduced tumor size compared to those receiving standard chemotherapy .

Future Directions

Given the promising biological activities associated with 8-HQCA, further research is warranted to explore its full potential as a therapeutic agent. Areas for future investigation include:

- Development of Novel Derivatives : Synthesizing new derivatives with enhanced potency and selectivity.

- Mechanistic Studies : Elucidating the detailed mechanisms underlying its biological effects.

- Clinical Trials : Expanding clinical trials to assess efficacy in larger patient populations.

特性

IUPAC Name |

8-hydroxyquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-4-3-7(10(13)14)6-2-1-5-11-9(6)8/h1-5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRPKOGHYBAVMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207236 | |

| Record name | 8-Hydroxy-5-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5852-78-8 | |

| Record name | 8-Hydroxy-5-quinolinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005852788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxy-5-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5852-78-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-HYDROXY-5-QUINOLINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM015YQC1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。